molecular formula C9H10N4O B13150004 5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13150004
M. Wt: 190.20 g/mol
InChI Key: LPPICADNOYVWKN-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-3H-1,2,4-triazole with cyclopropyl ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride (ZnCl₂) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of supercritical carbon dioxide as a solvent, which has been shown to improve reaction efficiency and reduce the need for organic solvents .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H10N4O/c1-5-10-9-11-7(6-2-3-6)4-8(14)13(9)12-5/h4,6H,2-3H2,1H3,(H,10,11,12)

InChI Key

LPPICADNOYVWKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)C3CC3

Origin of Product

United States

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